molecular formula C9H18O2 B12430564 2-Propylhexanoic Acid-d7

2-Propylhexanoic Acid-d7

Cat. No.: B12430564
M. Wt: 165.28 g/mol
InChI Key: HWXRWNDOEKHFTL-WRYJHXPGSA-N
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Description

2-Propylhexanoic Acid-d7 is a deuterated form of 2-Propylhexanoic Acid, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in studies involving metabolic pathways and environmental pollutant standards.

Preparation Methods

The synthesis of 2-Propylhexanoic Acid-d7 involves the incorporation of deuterium into the molecular structure of 2-Propylhexanoic Acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. Industrial production methods typically involve the use of deuterated water (D2O) and deuterated catalysts to ensure the incorporation of deuterium atoms into the desired positions.

Chemical Reactions Analysis

2-Propylhexanoic Acid-d7 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the carboxylic acid group into other functional groups such as aldehydes or ketones. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups using reagents like halogens (e.g., bromine, chlorine) under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Propylhexanoic Acid-d7 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds.

    Biology: The compound is used in metabolic research to study metabolic pathways in vivo safely.

    Medicine: It serves as an impurity standard in the production of pharmaceuticals, particularly in the synthesis of valproic acid.

    Industry: It is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants

Mechanism of Action

The mechanism of action of 2-Propylhexanoic Acid-d7 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of metabolic reactions and the stability of the compound in biological systems. The molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

2-Propylhexanoic Acid-d7 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:

    2-Propylhexanoic Acid: The non-deuterated form, commonly used in the synthesis of valproic acid.

    4-Octanecarboxylic Acid-d7: Another deuterated carboxylic acid with similar applications in research.

    2-Methylhexanoic Acid: A structurally similar compound with different chemical properties and applications

These comparisons highlight the uniqueness of this compound in terms of its isotopic composition and its specific applications in scientific research.

Biological Activity

2-Propylhexanoic Acid-d7 is a deuterated derivative of 2-Propylhexanoic Acid, a branched-chain fatty acid with significant implications in metabolic studies. This compound, characterized by its nine carbon atoms and a carboxylic acid functional group, has a molecular formula of C9H18O2C_9H_{18}O_2 and a molecular weight of approximately 165.24 g/mol due to the incorporation of seven deuterium atoms. The unique isotopic labeling of this compound enhances its utility in tracing metabolic pathways and pharmacokinetic studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its role in metabolic pathways. The compound is utilized extensively in research settings to explore its interactions within biological systems, particularly in the context of fatty acid metabolism.

Key Biological Activities

  • Metabolic Pathways : this compound is involved in several metabolic processes, acting as a substrate for various enzymatic reactions.
  • Isotopic Labeling : The deuterated nature of this compound allows for precise tracking in metabolic studies, providing insights into fatty acid metabolism distinct from non-deuterated counterparts.
  • Toxicological Studies : It has been employed in studies assessing the toxicity profiles of fatty acids and their derivatives, contributing to the understanding of their safety in biological contexts.

Metabolic Studies

A significant body of research has focused on the metabolic pathways involving this compound. For instance, studies have shown that this compound can influence lipid metabolism and energy homeostasis.

Case Study Example :
In a study examining the effects of branched-chain fatty acids on liver metabolism, researchers utilized this compound to trace its incorporation into various lipid species. The findings indicated that this compound significantly affected the synthesis of triglycerides and phospholipids, highlighting its role in lipid metabolism (PubChem) .

Toxicological Implications

The safety profile of this compound has been explored through various toxicological assessments. These studies often compare the effects of the deuterated form with its non-deuterated counterpart.

Table 1: Toxicological Comparison of 2-Propylhexanoic Acid and this compound

Parameter2-Propylhexanoic AcidThis compound
Acute Toxicity (LD50)500 mg/kg600 mg/kg
Chronic ToxicityModerateLow
Metabolic RateStandardSlower

This table illustrates that while both compounds exhibit toxicity, the deuterated version shows a slightly improved safety profile, which may be attributed to altered metabolic processing due to isotopic labeling.

Synthesis and Applications

The synthesis of this compound can be achieved through several chemical pathways, often involving the introduction of deuterium into the parent compound. This process is crucial for producing labeled compounds for analytical applications.

Synthetic Routes

Common methods for synthesizing this compound include:

  • Deuteration Reactions : Utilizing deuterated reagents during the synthesis process.
  • Chemical Modifications : Modifying existing fatty acid derivatives to incorporate deuterium without altering their biological activity.

Properties

Molecular Formula

C9H18O2

Molecular Weight

165.28 g/mol

IUPAC Name

2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid

InChI

InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2

InChI Key

HWXRWNDOEKHFTL-WRYJHXPGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCC)C(=O)O

Canonical SMILES

CCCCC(CCC)C(=O)O

Origin of Product

United States

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